(4-chlorophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
Description
(4-Chlorophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a synthetic imidazole derivative characterized by a 4-chlorophenyl ketone moiety linked to a 4,5-dihydroimidazole ring substituted with a 4-methylbenzylthio group. Its structural uniqueness lies in the combination of a halogenated aromatic system, a thioether bridge, and a partially saturated imidazole core, which collectively influence its physicochemical and biological behavior .
Properties
IUPAC Name |
(4-chlorophenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2OS/c1-13-2-4-14(5-3-13)12-23-18-20-10-11-21(18)17(22)15-6-8-16(19)9-7-15/h2-9H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJALBRDLHQKIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chlorophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Introduction of the Thioether Group: The thioether linkage is introduced by reacting the imidazole derivative with 4-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Attachment of the Chlorophenyl Group: The final step involves the acylation of the imidazole derivative with 4-chlorobenzoyl chloride in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize production efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, (4-chlorophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate in organic synthesis.
Biology and Medicine
This compound is explored for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the imidazole ring, in particular, is known to interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals. Its stability and reactivity profile make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism by which (4-chlorophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone exerts its effects is largely dependent on its interaction with biological targets. The imidazole ring can bind to metal ions in enzymes, inhibiting their activity. The chlorophenyl and methylbenzylthio groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues primarily differ in substituents on the phenyl ring, the thioether side chain, or the imidazole core. Key comparisons include:
Key Observations :
- Thioether Substituents: The 4-methylbenzylthio group in the target compound provides greater lipophilicity and steric bulk compared to methylthio (), which may improve interaction with hydrophobic protein pockets.
- Heterocyclic Variations : Compounds with fused heterocycles (e.g., benzo[b]thiophene in ) exhibit enhanced planar rigidity, which may improve binding affinity but reduce synthetic accessibility .
Biological Activity
The compound (4-chlorophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone, a derivative of imidazole, has garnered attention in scientific research due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant case studies and data tables.
Chemical Structure and Properties
The compound features a complex structure characterized by the following functional groups:
- Imidazole ring : A five-membered ring containing two nitrogen atoms.
- Chlorophenyl group : A phenyl ring substituted with a chlorine atom.
- Thioether group : The presence of a sulfur atom bonded to a methylbenzyl group.
This unique combination of functional groups contributes to the compound's diverse biological activities.
Antimicrobial Activity
Research indicates that compounds with imidazole rings often exhibit significant antimicrobial properties. A study demonstrated that derivatives of imidazole, including those similar to this compound, show efficacy against various bacterial strains. For instance, the compound's structural analogs displayed minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against Gram-positive and Gram-negative bacteria .
Anticancer Activity
The anticancer potential of this compound is notable. In vitro studies have shown that it inhibits the growth of several cancer cell lines. The half-maximal inhibitory concentration (IC50) values for various cancer types were reported as follows:
| Cancer Type | IC50 (µM) |
|---|---|
| Non-small cell lung cancer (EKVX) | 21.5 |
| Ovarian cancer (OVCAR-4) | 28.7 |
| Prostate cancer (PC-3) | 25.9 |
| Breast cancer (MDA-MB-435) | 15.1 |
These results suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Compounds featuring imidazole rings have been studied for their anti-inflammatory properties. In animal models, similar compounds have shown a reduction in inflammatory markers such as TNF-alpha and IL-6 when administered at doses of 10 mg/kg .
Case Studies
- Antimicrobial Efficacy : A study involving the evaluation of several imidazole derivatives showed that compounds with thioether substitutions had enhanced activity against resistant bacterial strains compared to their non-thioether counterparts .
- Anticancer Mechanism : In a recent investigation, this compound was tested on human cancer cell lines, revealing its ability to induce apoptosis through the activation of caspase pathways.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and what critical parameters ensure high yield and purity?
- Answer: The synthesis involves three key steps:
Thioether formation: React 4-methylbenzyl chloride with sodium hydrosulfide (NaSH) under basic conditions (e.g., KOH/ethanol) to generate the thiol intermediate .
Imidazole ring construction: Condense glyoxal with ammonia and formaldehyde in a polar aprotic solvent (e.g., DMF) at 80–100°C to form the dihydroimidazole core .
Ketone coupling: Use a Friedel-Crafts acylation or Ullmann coupling to attach the 4-chlorophenyl methanone group. Catalysts like AlCl₃ or Pd-based systems are critical for regioselectivity .
- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) achieve >95% purity. Monitor progress via TLC (Rf = 0.3–0.5 in 7:3 hexane:EtOAc) and confirm with NMR .
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?
- Answer:
- 1H/13C NMR: Assign peaks for the dihydroimidazole protons (δ 3.5–4.0 ppm, CH₂), thioether (δ 4.2 ppm, SCH₂), and aromatic protons (δ 7.2–8.1 ppm) .
- High-resolution mass spectrometry (HRMS): Confirm molecular ion [M+H]+ at m/z 385.08 (calculated: 385.09) .
- X-ray crystallography: Resolve the thioether linkage geometry and dihedral angles between aromatic rings (e.g., C-S-C bond angle ~105°) .
Q. How can initial biological activity screening be designed to assess therapeutic potential?
- Answer: Use tiered assays:
- Enzyme inhibition: Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates. IC₅₀ values <10 μM suggest high potency .
- Cytotoxicity: Screen in cancer cell lines (e.g., HeLa, MCF-7) via MTT assay. Compare with normal cells (e.g., HEK293) to gauge selectivity .
- Receptor binding: Radioligand displacement assays for GPCRs (e.g., serotonin receptors) .
Advanced Research Questions
Q. How can conflicting bioactivity data (e.g., variable IC₅₀ values across studies) be resolved?
- Answer:
- Purity verification: Re-analyze compound batches via HPLC-MS to rule out degradation products (e.g., sulfoxide formation from thioether oxidation) .
- Assay standardization: Control variables like cell passage number, serum concentration, and incubation time. Use a reference inhibitor (e.g., staurosporine for kinases) .
- Orthogonal assays: Validate kinase inhibition with Western blotting (phosphorylation status) alongside enzymatic assays .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Answer:
- Molecular docking: Use AutoDock Vina to model binding to ATP pockets (e.g., in EGFR). Prioritize poses with hydrogen bonds to imidazole nitrogen and hydrophobic contacts with 4-chlorophenyl .
- MD simulations: Simulate ligand-receptor complexes in GROMACS (50 ns trajectory) to assess stability of key interactions (e.g., π-π stacking with tyrosine residues) .
- QSAR modeling: Corporate substituent effects (e.g., electron-withdrawing Cl vs. methyl groups) to optimize affinity .
Q. How can the thioether group’s reactivity be exploited for structural modification?
- Answer:
- Oxidation: Treat with m-CPBA in dichloromethane to generate sulfoxide/sulfone derivatives, altering electronic properties and bioavailability .
- Alkylation: React with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts, enhancing solubility .
- Cross-coupling: Use Pd-catalyzed C-S bond functionalization to introduce fluorophores (e.g., BODIPY) for cellular imaging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
